3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
CAS No.: 862488-40-2
Cat. No.: VC4261017
Molecular Formula: C25H26FN5O2
Molecular Weight: 447.514
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862488-40-2 |
|---|---|
| Molecular Formula | C25H26FN5O2 |
| Molecular Weight | 447.514 |
| IUPAC Name | 3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C25H26FN5O2/c1-17-14-29(13-12-18-6-4-3-5-7-18)24-27-22-21(30(24)15-17)23(32)31(25(33)28(22)2)16-19-8-10-20(26)11-9-19/h3-11,17H,12-16H2,1-2H3 |
| Standard InChI Key | YAIDYKKCPDWMTE-UHFFFAOYSA-N |
| SMILES | CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)CCC5=CC=CC=C5 |
Introduction
The compound 3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with a specific structure that includes a pyrimido[2,1-f]purine core. This compound is not directly mentioned in the provided search results, but its structural analog, 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, is discussed in detail by EvitaChem. The differences in the benzyl substituents (4-fluorobenzyl vs. 2-chloro-6-fluorobenzyl) suggest variations in potential biological activities and chemical properties.
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions involving the formation of the pyrimido[2,1-f]purine core and subsequent substitution with the benzyl group. The exact synthesis route for 3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is not detailed in the available literature, but methods similar to those for related compounds could be applicable.
Biological Activity
While specific biological activity data for 3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione are not available, compounds with similar structures may exhibit activities such as enzyme inhibition or receptor binding, depending on their design and modification. For instance, pyrrolo[2,3-d]pyrimidine derivatives have been studied as inhibitors of vascular endothelial growth factor receptors .
Research Findings and Future Directions
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